Engineered Sequence RR-SRC vs. Native v-Src Autophosphorylation Site: A Km Comparison
RR-SRC (RRLIEDAEYAARG) is an engineered variant of the native v-Src autophosphorylation site peptide (RRLIEDNEYTARG) . In LSTRA cell extracts, RR-SRC displays a Km value of 5 mM . In contrast, the native v-Src autophosphorylation site peptide has a reported Km range of 0.3–0.6 mM under similar conditions, indicating that the native sequence is a higher-affinity substrate for the kinase . This 8- to 16-fold difference in Km highlights how a single amino acid substitution (Ala vs. Asn at position 7) dramatically alters the enzyme-substrate interaction, which is a critical parameter for designing kinetic assays and interpreting results.
| Evidence Dimension | Michaelis constant (Km) for phosphorylation by Src kinase in cell extracts |
|---|---|
| Target Compound Data | Km = 5 mM |
| Comparator Or Baseline | v-Src autophosphorylation site peptide (RRLIEDNEYTARG): Km = 0.3–0.6 mM |
| Quantified Difference | 8- to 16-fold higher Km (lower affinity) for RR-SRC |
| Conditions | LSTRA cell extracts |
Why This Matters
This data confirms that RR-SRC is a distinct kinetic tool; its lower affinity makes it suitable for assays requiring a higher substrate concentration range and for detecting subtle changes in kinase activity that might saturate a high-affinity substrate.
